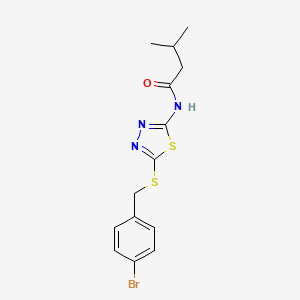

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Descripción

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a 4-bromobenzylthio substituent at position 5 of the thiadiazole ring and a 3-methylbutanamide group at position 2. The bromine atom on the benzyl moiety introduces steric bulk and electron-withdrawing effects, which may enhance lipophilicity and influence biological interactions.

Propiedades

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3OS2/c1-9(2)7-12(19)16-13-17-18-14(21-13)20-8-10-3-5-11(15)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLIGNYAUXXTGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C17H14BrN3OS2

- Molecular Weight : 420.35 g/mol

- CAS Number : 392302-77-1

Its structure features a thiadiazole ring, a bromobenzylthio group, and an amide moiety, which collectively contribute to its unique biological activity profile.

Synthesis

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves multi-step reactions. A common synthetic route includes:

- Formation of Thiadiazole Ring : Reaction of thiourea with appropriate halogenated compounds.

- Introduction of Bromobenzyl Group : Coupling reactions using 4-bromobenzyl bromide.

- Amidation : Reaction with 3-methylbutanoyl chloride to form the final amide product.

Antimicrobial Properties

Research indicates that N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide exhibits significant antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It appears to interfere with cellular processes involved in tumor growth and proliferation. Mechanistic studies indicate that it may induce apoptosis in cancer cells by modulating key signaling pathways .

The proposed mechanisms through which N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- DNA Interaction : It may bind to DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound could affect pathways involved in cell growth and apoptosis, such as the Wnt signaling pathway .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Antimicrobial Study :

- A study demonstrated that N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .

- Anticancer Research :

Summary Table of Biological Activities

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The 1,3,4-thiadiazole scaffold is a common pharmacophore in medicinal chemistry. Key structural variations among analogs include:

- Substituents on the benzylthio group : Bromine (target compound) vs. chlorine (e.g., 5j in ), fluorine (e.g., 4-fluorobenzyl in ), or methoxy (e.g., 3-methoxybenzyl in ).

- Amide side chains : 3-methylbutanamide (target) vs. phenylacetamide (e.g., 5h in ) or pyrrolidinyl derivatives (e.g., 7a–7l in ).

Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives

*Hypothetical data inferred from analogs; bromine’s higher atomic weight may increase melting point compared to chloro or methyl analogs.

Antimicrobial Activity

- Compound 52 () : A thiophene-containing derivative exhibited broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. The bromobenzyl group in the target compound may improve membrane penetration due to increased lipophilicity .

- Compound 5d () : A 4-chlorobenzyl derivative showed moderate antimicrobial activity, suggesting halogen substituents enhance target binding .

Anticancer Activity

- Compound 4y () : An ethylthio derivative demonstrated potent cytotoxicity against MCF-7 (IC50 = 0.084 mmol/L) and A549 (IC50 = 0.034 mmol/L) cells. Bromine’s electron-withdrawing effect in the target compound could modulate enzyme inhibition (e.g., aromatase) or DNA interaction .

Anticonvulsant Activity

Q & A

Q. Advanced Synthesis Strategy

- Solvent Optimization : Use polar aprotic solvents (e.g., acetone or DMF) to enhance reactivity while avoiding side reactions. Evidence suggests refluxing in acetone improves thioether formation efficiency .

- Catalyst Use : Introduce triethylamine to neutralize HCl byproducts during amide coupling, reducing degradation .

- Temperature Control : Maintain room temperature during coupling steps to prevent thermal decomposition of the thiadiazole ring .

- Crystallization Techniques : Optimize solvent ratios (e.g., ethanol:water = 3:1) to maximize crystal purity and yield .

What in vitro assays are recommended to evaluate its anticancer potential?

Q. Basic Biological Evaluation

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) using 72-hour exposure protocols. Calculate IC₅₀ values via dose-response curves .

- Positive Controls : Include cisplatin or doxorubicin to benchmark activity .

- Data Normalization : Normalize viability data against untreated cells and solvent-only controls to account for background noise .

How can researchers assess the selectivity of this compound between cancerous and normal cells?

Q. Advanced Selectivity Analysis

- Dual Cell Line Screening : Compare IC₅₀ values between cancer cells (e.g., MCF-7) and non-cancerous lines (e.g., NIH3T3 fibroblasts). A selectivity index (SI = IC₅₀(normal)/IC₅₀(cancer)) >3 indicates promising specificity .

- Mechanistic Profiling : Perform apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide flow cytometry) to confirm cancer-selective mechanisms .

What spectroscopic methods are critical for confirming the structural integrity of this compound?

Q. Basic Analytical Characterization

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, C-S bonds at ~600–700 cm⁻¹) .

- NMR Analysis : Use ¹H NMR to confirm aromatic protons (δ 7.2–7.8 ppm for 4-bromobenzyl) and ¹³C NMR for carbonyl (δ ~170 ppm) and thiadiazole carbons .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine .

How can researchers resolve contradictions in spectral data during structural elucidation?

Q. Advanced Analytical Troubleshooting

- Tautomerism Considerations : For ambiguous NMR signals (e.g., thiadiazole NH protons), analyze spectra in DMSO-d₆ to stabilize tautomeric forms .

- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals and assign carbon-proton correlations .

- Elemental Analysis : Validate purity and stoichiometry (e.g., C, H, N, S percentages) to rule out impurities .

What molecular modeling approaches can predict the biological targets of this compound?

Q. Advanced Computational Strategy

- Docking Studies : Use software like AutoDock Vina to simulate binding to cancer-related targets (e.g., aromatase or tubulin), leveraging structural analogs (e.g., compound 4y in ) as templates .

- Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituent modification, as demonstrated in NMDA receptor studies ( methodology) .

How can researchers determine the stability of this compound under varying storage conditions?

Q. Basic Stability Assessment

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (pH 3–10). Monitor degradation via HPLC at 254 nm .

- Long-Term Stability : Store aliquots at –20°C in desiccators and assess purity monthly .

What in vivo models are suitable for pharmacokinetic studies of this compound?

Q. Advanced Preclinical Development

- Rodent Models : Administer the compound intravenously (IV) or orally to BALB/c mice. Collect plasma at intervals (0–24 h) for LC-MS/MS analysis of half-life and bioavailability .

- Blood-Brain Barrier (BBB) Penetration : Use in situ perfusion models or predictive algorithms (e.g., BBB score) to assess CNS accessibility, inspired by ’s FEP-guided optimization .

How to design structure-activity relationship (SAR) studies for analogs of this compound?

Q. Advanced SAR Strategy

- Substituent Variation : Modify the 4-bromobenzyl group (e.g., replace Br with Cl, CF₃) and the 3-methylbutanamide chain. Test derivatives for cytotoxicity and logP values .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with bioactivity data .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.